zinc;carbonate;hydrate
Description
Overview of the Diverse Forms and Academic Significance of Zinc Carbonate Hydrate (B1144303) Compounds
Hydrated zinc carbonates are not a single entity but rather a family of related compounds. Their historical study dates back to the early 19th century when mineralogists first began to distinguish between different zinc-bearing minerals. Initially grouped under the general term "calamine," it was the meticulous work of James Smithson in 1803 that first differentiated between zinc carbonate and zinc silicate. This foundational work paved the way for a more nuanced understanding of these minerals.
The academic significance of zinc carbonate hydrates lies in their structural diversity and their roles as precursors in the synthesis of other zinc compounds. They are frequently studied in the context of biomineralization, where organisms create intricate mineralized structures. unica.it Understanding the formation of these biominerals can provide insights for the development of novel materials with unique properties. unica.it Furthermore, the study of synthetic zinc carbonates and their relationship to naturally occurring minerals like hydrozincite is a key area of research. unica.it
Structure
2D Structure
Properties
IUPAC Name |
zinc;carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLIFWNJWLDCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032294 | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12539-71-8 | |
| Record name | Zinc carbonate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc carbonate hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CARBONATE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWS4UX0X9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Hydrated Zinc Carbonate Materials
Hydrothermal and Solvothermal Synthesis of Zinc Carbonate Hydrates
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods facilitate the formation of well-defined, homogeneous nanoparticles with controlled morphologies.
Controlled Hydrolysis of Urea (B33335) and Zinc Precursors in Aqueous Systems
A widely employed strategy for the synthesis of zinc carbonate hydrates is the controlled hydrolysis of urea in the presence of a soluble zinc salt. In this method, urea ((NH₂)₂CO) does not act as a direct precipitating agent but as a source of carbonate ions through its gradual decomposition in water at elevated temperatures. This process releases ammonia (B1221849) and carbon dioxide, leading to a slow and uniform increase in the concentration of carbonate ions throughout the solution. This controlled release allows for a homogeneous precipitation process, which is advantageous for producing materials with smaller particle sizes and higher homogeneity compared to direct chemical precipitation.
Various zinc precursors can be utilized in this process, including zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), zinc nitrate (B79036) (Zn(NO₃)₂), and zinc nitrite. researchgate.netwhiterose.ac.ukrsc.orgresearchgate.net For instance, zinc carbonate hydroxide (B78521) (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, has been successfully synthesized via the hydrothermal treatment of an aqueous solution containing zinc acetate dihydrate and urea. researchgate.netwhiterose.ac.uk This method yields nanostructured materials, with the gradual supply of carbonate ions from urea hydrolysis being key to controlling the nucleation and growth of the crystals.
Influence of Temperature, Pressure, and Reaction Time on Product Formation
The physical and chemical properties of hydrated zinc carbonate are significantly influenced by the thermodynamic parameters of the hydrothermal/solvothermal process.
Temperature: The reaction temperature plays a critical role in both the hydrolysis of urea and the crystallization of the zinc carbonate phase. Hydrothermal synthesis is often conducted at temperatures between 120°C and 140°C. researchgate.netwhiterose.ac.ukresearchgate.net For example, nanocrystalline basic zinc carbonate (Zn₅(CO₃)₂(OH)₆) has been formed by hydrothermally treating a solution of zinc acetate dihydrate and urea at 120°C. researchgate.net It is important to control the temperature, as higher temperatures (above 200°C) can lead to the decomposition of the zinc carbonate hydrate (B1144303) into zinc oxide.
Pressure: While less commonly studied than temperature and time, pressure can also be a key parameter. High CO₂ pressure is reported to favor the formation of the anhydrous zinc carbonate (ZnCO₃) phase. researchgate.net
Reaction Time: The duration of the synthesis process affects the crystallinity and potentially the morphology of the final product. In one study on the hydrothermal synthesis of zinc carbonate hydroxide nanoparticles, reaction times of 2, 3, and 4 hours were investigated. While no significant effect on particle size (20-40 nm) or spherical morphology was observed, longer reaction times were found to enhance the crystallinity of the nanoparticles, as indicated by sharper XRD diffraction peaks. researchgate.netwhiterose.ac.uk Another study utilized a longer reaction time of 12 hours at 140°C for the synthesis of nano zinc carbonate. researchgate.net
| Parameter | Condition | Observation | Reference |
| Reaction Time | 2, 3, and 4 hours | No significant change in particle size (20-40 nm) or spherical morphology. | researchgate.net, whiterose.ac.uk |
| Reaction Time | Increased from 2 to 4 hours | Enhanced crystallinity of the synthesized nanoparticles. | whiterose.ac.uk |
| Temperature | 120 °C | Formation of zinc carbonate hydroxide (Zn₅(CO₃)₂(OH)₆) nanoparticles. | researchgate.net, whiterose.ac.uk |
Role of Mixed Solvent Systems in Morphological Control
Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, offers additional avenues for controlling the product's characteristics. The use of mixed solvent systems is particularly effective for morphological control. For instance, a template-free solvothermal method employing a mixed solvent system of ethanol (B145695) and water has been used to produce ZnO nanorods at temperatures as low as 90°C, starting from a zinc carbonate hydrate complex. rsc.org The presence of ethanol is noted as an important parameter for controlling the size of the nanorods. rsc.org
In other research, various diols, such as ethylene (B1197577) glycol, have been used as the solvent in the solvothermal synthesis of zinc oxide nanoparticles from a basic zinc carbonate precursor. iaea.orgresearchgate.net The study found that diols with shorter chain lengths produced smaller ZnO particles, demonstrating the significant role of the solvent's molecular structure in directing the final particle size. iaea.orgresearchgate.net Ethylene glycol was identified as the most suitable medium among the diols studied, yielding the smallest particles. iaea.org
Direct Chemical Precipitation and Co-Precipitation Techniques for Hydrated Zinc Carbonates
Direct chemical precipitation is a straightforward and cost-effective method for synthesizing hydrated zinc carbonates. It involves the reaction of a soluble zinc salt with a carbonate source in a solution, leading to the formation of an insoluble precipitate.
Optimization of Reactant Concentrations and pH for Selective Phase Formation
The selective formation of a specific hydrated zinc carbonate phase is highly dependent on the reaction conditions, primarily reactant concentrations and the pH of the solution.
Reactant Concentrations: The initial concentrations of the zinc salt and the carbonate precursor can determine the composition of the precipitated solid. For example, when reacting zinc acetate with potassium carbonate, hydrozincite (Zn₅(CO₃)₂(OH)₆) forms at low potassium carbonate concentrations, whereas a different, potassium-containing zinc carbonate hydroxide phase forms at high concentrations. researchgate.net In a separate study using a reverse microemulsion technique, increasing the initial reactant concentration from 0.1 M to 0.5 M resulted in the formation of a different zinc carbonate phase with a unique flake-like morphology and larger particle size. researchgate.net
pH: The pH of the reaction medium is a critical parameter that governs the species present in the solution and, consequently, the final product. Alkaline conditions are known to favor the formation of zinc carbonate hydroxide phases. A pH range of 6.5 to 8.0 is often targeted to precipitate zinc carbonate while avoiding the formation of zinc hydroxide (Zn(OH)₂). In some industrial processes, the pH is raised to a range of 4.5 to 7.5 at elevated temperatures (70-95°C) to precipitate zinc carbonate from acidic solutions containing dissolved zinc. google.comgoogle.com
| Parameter | Condition | Resulting Phase/Morphology | Reference |
| K₂CO₃ Concentration | Low | Hydrozincite (Zn₅(CO₃)₂(OH)₆) | researchgate.net |
| K₂CO₃ Concentration | High | K-containing zinc carbonate hydroxide | researchgate.net |
| Reactant Concentration | 0.1 M | Zinc carbonate hydroxide | researchgate.net |
| Reactant Concentration | 0.5 M | Unknown phase, flake-like morphology | researchgate.net |
| pH | 6.5 - 8.0 | Favors zinc carbonate over zinc hydroxide |
Impact of Capping Agents and Surfactants on Particle Size and Morphology
To prevent particle agglomeration and to control the size and shape of the hydrated zinc carbonate particles, capping agents and surfactants are frequently incorporated into the precipitation process.
Capping Agents: These are typically polymers or organic molecules that adsorb onto the surface of the newly formed nanoparticles, sterically hindering their growth and aggregation. Polyvinyl alcohol (PVA) has been successfully used as a capping agent in the direct precipitation of zinc carbonate nanoparticles from zinc nitrate hexahydrate and ammonium (B1175870) carbonate. nepjol.inforesearchgate.net The use of PVA as a capping agent during the synthesis of ZnO nanoparticles (via thermal decomposition of the carbonate precursor) resulted in a smaller crystallite diameter compared to those prepared without a capping agent. nepjol.info Plant extracts have also been reported to act as effective stabilizing and capping agents, preventing the agglomeration of nanoparticles. arabjchem.org
Surfactants: Surfactants are employed to create micro-heterogeneous systems, such as microemulsions, which act as nanoreactors for the synthesis of nanoparticles. A reverse microemulsion technique using the surfactant cetyltrimethylammonium bromide (CTAB) has been utilized to synthesize zinc carbonate hydroxide nanoparticles. researchgate.net This method allows for excellent control over particle size and aggregation. More broadly, surfactants and other organic structure-directing agents can selectively adsorb onto different crystal facets, which alters the growth kinetics and enables the formation of specific hierarchical and branched structures.
Mechanochemical Synthesis Routes for Amorphization and Crystallization of Zinc Carbonate Hydrates
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural transformations in solid-state reactants. This approach offers a green and efficient alternative to conventional synthesis methods. In the context of zinc carbonate hydrates, mechanochemistry can be employed to produce both amorphous and crystalline forms by carefully controlling the synthesis parameters.
The process often starts with a precursor such as basic zinc carbonate (Zn₅(CO₃)₂(OH)₆) or a mixture of zinc salts and a carbonate source. uctm.eduresearchgate.net The high-energy impacts from the milling media (balls) can lead to the breakdown of the crystal lattice of the precursors, resulting in an amorphous phase. The degree of amorphization is influenced by factors such as the milling speed, milling time, and the ball-to-powder mass ratio. uctm.edumdpi.com
For instance, studies have shown that milling zinc carbonate hydroxide at a lower speed (e.g., 500 rpm) for an extended period (e.g., 600 minutes) can lead to complete amorphization. uctm.eduresearchgate.net Conversely, higher milling speeds (e.g., 1000 rpm) can promote the direct crystallization of zinc oxide from the zinc carbonate hydroxide precursor, sometimes without the need for subsequent heat treatment. uctm.eduresearchgate.net The control between amorphization and crystallization is a key advantage of the mechanochemical approach. An amorphous precursor can be intentionally prepared and then transformed into a crystalline phase through subsequent controlled agitation in water or mild thermal treatment. researchgate.net
| Precursor(s) | Milling Speed (rpm) | Milling Time | Outcome | Reference |
|---|---|---|---|---|
| Zinc Carbonate Hydroxide | 500 | 60 - 600 min | Partial to full amorphization | uctm.eduresearchgate.net |
| Zinc Carbonate Hydroxide | 1000 | 30 - 120 min | Direct crystallization of ZnO nanoparticles | uctm.eduresearchgate.net |
| Basic Zinc Carbonate + Terephthalic Acid | Not specified | Not specified | Formation of a 1-D coordination polymer (zinc terephthalate (B1205515) dihydrate) with water as a liquid additive | mdpi.com |
| Basic Zinc Carbonate + Terephthalic Acid | Not specified | Not specified | Formation of a 3-D close-packed monohydrate framework with methanol (B129727) as a liquid additive | mdpi.com |
Other Advanced Synthetic Strategies for Tailored Hydrated Zinc Carbonate Architectures
Beyond mechanochemistry, several other advanced synthetic strategies are employed to produce hydrated zinc carbonate with specific architectures, which in turn dictates their properties and applications. These methods often involve solution-based chemistry where parameters can be finely tuned to control the nucleation and growth of crystals.
Hydrothermal and Solvothermal Synthesis:
Hydrothermal and solvothermal methods are carried out in aqueous and non-aqueous solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline materials.
In a typical hydrothermal synthesis of zinc carbonate hydroxide nanoparticles, zinc acetate dihydrate and urea are used as precursors. whiterose.ac.ukmendeley.comresearchgate.net Urea decomposes at elevated temperatures to provide carbonate ions in a controlled manner, which is a form of homogeneous precipitation. The reaction temperature, time, and the concentration of reactants are critical parameters that influence the particle size, morphology, and crystallinity of the final product. For example, zinc carbonate hydroxide nanoparticles with a spherical morphology and sizes in the range of 20-40 nm have been successfully synthesized at 120°C. whiterose.ac.ukmendeley.comresearchgate.net While the reaction time at this temperature may not significantly affect the particle size and morphology, it can enhance the crystallinity of the nanoparticles. whiterose.ac.ukmendeley.com The pH of the precursor solution is another crucial factor that can determine the final product phase. tandfonline.com
Solvothermal synthesis offers additional control by varying the solvent. Using different diols (e.g., ethylene glycol, diethylene glycol) as the solvent in the synthesis from basic zinc carbonate can influence the particle size of the resulting zinc oxide, which is often formed via the decomposition of a zinc carbonate intermediate. researchgate.netiaea.org Shorter-chain diols have been observed to produce smaller nanoparticles. researchgate.net
| Synthesis Method | Precursors | Key Parameters | Resulting Architecture/Morphology | Reference |
|---|---|---|---|---|
| Hydrothermal | Zinc acetate dihydrate, Urea | Temperature: 120°C, Time: 2-4 hours | Spherical nanoparticles (20-40 nm) | whiterose.ac.ukmendeley.comresearchgate.net |
| Solvothermal | Basic zinc carbonate, Diols | Solvent type (diol chain length) | Nanoparticles (size dependent on diol) | researchgate.net |
| Biomimetic | Zinc source, Polymer matrix (e.g., PVA) | Polymer template | Thin-film hybrids | nih.govresearchgate.net |
| Microemulsion | Zinc nitrate, Sodium carbonate, CTAB/1-butanol/n-octane | Water/surfactant molar ratio (ω), Reactant concentration | Nanoparticles with controlled size and aggregation, flake-like morphology at higher concentrations | whiterose.ac.uk |
Biomimetic Synthesis:
Biomimetic synthesis draws inspiration from natural biomineralization processes to create inorganic materials with controlled structures. In this approach, organic macromolecules, such as polymers, are used as templates or scaffolds to direct the crystallization of the inorganic phase. nih.govresearchgate.net For instance, zinc hydroxide carbonate/polymer thin-film hybrids can be fabricated by inducing the crystallization of a polymer-stabilized amorphous precursor. nih.govresearchgate.net The polymer matrix guides the radial growth of the zinc hydroxide carbonate crystals, resulting in a continuous thin-film morphology. This method offers a pathway to produce materials with hierarchical structures and preferential crystallographic orientations.
Microemulsion Technique:
The reverse microemulsion technique provides a nanoreactor environment for the synthesis of nanoparticles with controlled size and morphology. whiterose.ac.uk By mixing two microemulsions containing the reactants (e.g., zinc nitrate and sodium carbonate), the precipitation reaction is confined within the nanosized water droplets dispersed in an oil phase. whiterose.ac.uk The size of these droplets, which is influenced by the water-to-surfactant molar ratio, dictates the size of the resulting nanoparticles. whiterose.ac.uk This method allows for the synthesis of zinc carbonate hydroxide nanoparticles with a narrow size distribution. At higher reactant concentrations, unique morphologies such as flake-like structures have been observed. whiterose.ac.uk
Crystallographic and Structural Elucidation of Zinc Carbonate Hydrate Phases
Spectroscopic Probes for Molecular Structure and Bonding Analysis
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and bonding within hydrated zinc carbonate compounds. By probing the vibrational modes of the constituent functional groups, Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed insights into the local chemical environment, aiding in phase identification and structural characterization.
Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups (O-H, CO₃²⁻, Zn-O)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the context of hydrated zinc carbonates, FTIR is instrumental in identifying the characteristic vibrational modes of hydroxyl (O-H), carbonate (CO₃²⁻), and zinc-oxygen (Zn-O) bonds.
The presence of water molecules and hydroxyl groups in the crystal lattice is confirmed by O-H stretching vibrations, which are typically observed in the high-frequency region of the spectrum, from 3000 to 3600 cm⁻¹. The broadness and position of these bands can indicate the extent of hydrogen bonding within the structure. For instance, in hydrozincite (Zn₅(CO₃)₂(OH)₆), distinct peaks around 3363, 3303, and 3234 cm⁻¹ are attributed to the stretching vibrations of the structural OH groups. geoscienceworld.org
The carbonate ion (CO₃²⁻) gives rise to several characteristic absorption bands. The most intense of these is the asymmetric stretching mode (ν₃), which for hydrozincite, appears as multiple peaks between 1390 and 1520 cm⁻¹. geoscienceworld.orgresearchgate.net The symmetric stretching mode (ν₁), is observed around 1050 cm⁻¹. geoscienceworld.org The out-of-plane bending mode (ν₂) and the in-plane bending mode (ν₄) are found near 832-888 cm⁻¹ and 710 cm⁻¹ respectively. qut.edu.au The splitting of the ν₃ and ν₄ bands in hydrozincite suggests a reduction in the symmetry of the carbonate anion within the crystal structure. researchgate.netqut.edu.au
Vibrations corresponding to the zinc-oxygen (Zn-O) bonds are found in the low-frequency region of the FTIR spectrum, typically below 600 cm⁻¹. These bands provide direct information about the coordination environment of the zinc ions.
Table 1: Characteristic FTIR Vibrational Bands for Hydrozincite (Zn₅(CO₃)₂(OH)₆)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | ~3363, 3303, 3234 geoscienceworld.org |
| CO₃²⁻ | Asymmetric Stretch (ν₃) | ~1505, 1383 qut.edu.au |
| CO₃²⁻ | Symmetric Stretch (ν₁) | ~1045 qut.edu.au |
| CO₃²⁻ | Out-of-plane Bend (ν₂) | ~888, 832 qut.edu.au |
| CO₃²⁻ | In-plane Bend (ν₄) | ~710 qut.edu.au |
| Zn-O | Stretching/Bending | < 600 |
Note: The exact positions of the peaks can vary slightly depending on the specific crystalline phase and experimental conditions.
Raman Spectroscopy for Vibrational Mode Assignment and Phase Confirmation
Raman spectroscopy, a light scattering technique, serves as a complementary method to FTIR for analyzing the vibrational modes of molecules. It is particularly effective for identifying non-polar bonds and symmetric vibrations.
In the analysis of hydrated zinc carbonates, Raman spectroscopy is highly sensitive to the symmetric stretching mode (ν₁) of the carbonate ion, which produces a strong and sharp peak. In hydrozincite, this peak is observed at approximately 1062 cm⁻¹. qut.edu.auresearchgate.net The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the carbonate ion are also detectable in the Raman spectrum and provide confirmatory data to the FTIR analysis. qut.edu.auresearchgate.net For instance, multiple bands are observed for the ν₄ in-plane bending modes in the Raman spectrum of hydrozincite at 733, 707, and 636 cm⁻¹, further indicating a distortion of the carbonate group within the mineral structure. qut.edu.au
The low-frequency region of the Raman spectrum provides valuable information about the lattice vibrations and the Zn-O framework, which is crucial for distinguishing between different hydrated zinc carbonate phases. researchgate.net A Raman band at 980 cm⁻¹ in the spectrum of hydrozincite is attributed to the δ OH deformation mode. qut.edu.auresearchgate.net
Table 2: Key Raman Active Modes for Hydrozincite (Zn₅(CO₃)₂(OH)₆)
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| CO₃²⁻ | Symmetric Stretch (ν₁) | ~1062 qut.edu.au |
| CO₃²⁻ | Asymmetric Stretch (ν₃) | ~1545, 1532, 1380 researchgate.net |
| CO₃²⁻ | In-plane Bend (ν₄) | ~733, 707 qut.edu.au |
| OH | Deformation (δ) | ~980 researchgate.net |
| Zn-O/Lattice Modes | - | < 400 researchgate.net |
Relationship between Synthetic Conditions and Resultant Crystal Structures of Hydrated Zinc Carbonates
The formation of specific crystalline phases of hydrated zinc carbonates is highly dependent on the synthesis conditions. Key parameters such as temperature, pH, reactant concentrations, and the presence of additives can direct the crystallization process towards a particular structure.
Temperature is a critical factor; for example, hydrozincite is commonly formed at ambient temperatures, while the anhydrous form, smithsonite (B87515) (ZnCO₃), is favored at elevated temperatures. whiterose.ac.ukresearchgate.net The pH of the reaction medium governs the speciation of carbonate and hydroxide (B78521) ions in solution. Higher pH levels tend to favor the formation of basic zinc carbonates like hydrozincite due to the increased availability of hydroxide ions. mdpi.com
The concentration of the zinc and carbonate precursors influences the degree of supersaturation of the solution, which in turn affects the nucleation and growth of the crystals. High concentrations can lead to rapid precipitation and the formation of amorphous phases, whereas lower concentrations and slower addition rates can promote the growth of more well-defined crystalline structures.
Additives can also play a significant role in determining the final crystal structure. Certain ions or molecules can act as templates or inhibitors, influencing the morphology and the specific polymorphic form that crystallizes. For instance, the presence of calcium ions has been shown to mediate the crystallization pathway of zinc carbonate hydroxide hydrate (B1144303), leading to the formation of nanofilms instead of the more typical nanorods. bioprocess.cn The control of these synthetic variables is therefore essential for the targeted synthesis of hydrated zinc carbonate phases with desired structural characteristics.
Table 3: Influence of Synthetic Parameters on Hydrated Zinc Carbonate Phases
| Synthetic Parameter | Effect on Crystal Structure | Resultant Phase(s) |
| Temperature | Higher temperatures favor dehydration. | Smithsonite (ZnCO₃) at elevated temperatures; Hydrozincite at ambient temperatures. whiterose.ac.ukresearchgate.net |
| pH | Controls the availability of OH⁻ and CO₃²⁻ ions. | Higher pH favors the formation of basic carbonates like hydrozincite. mdpi.com |
| Reactant Concentration | Affects supersaturation and the rate of nucleation. | High concentrations may lead to amorphous phases. |
| Additives | Can act as templates or inhibitors for crystal growth. | Can influence polymorphism and morphology, as seen with the effect of calcium ions. bioprocess.cn |
Mechanisms of Formation and Transformation of Hydrated Zinc Carbonates
Detailed Reaction Pathways for the Formation of Zinc Carbonate Hydrate (B1144303) Complexes
The formation of hydrated zinc carbonate complexes can proceed through several reaction pathways, largely dependent on the starting reagents and reaction conditions. A common method involves the precipitation from a solution containing a soluble zinc salt and a carbonate source.
Similarly, treating cold solutions of zinc sulfate with potassium bicarbonate can produce anhydrous zinc carbonate (ZnCO₃), which serves as a precursor to hydrated forms. wikipedia.org Other pathways include the use of zinc acetate (B1210297) with potassium carbonate, where the concentration of the carbonate source influences the final product. researchgate.net Hydrothermal synthesis using zinc acetate dihydrate and urea (B33335) is another effective method for producing zinc carbonate hydroxide (B78521) nanoparticles. mendeley.com
A crucial intermediate in some formation pathways is amorphous zinc carbonate (AZC). bioprocess.cnresearchgate.net Studies have shown that AZC can act as an unstable precursor that transforms into more stable crystalline forms like Zn₄CO₃(OH)₆·H₂O. bioprocess.cnresearchgate.net This transformation often involves the aggregation of AZC nanoparticles. bioprocess.cnresearchgate.net
The following table summarizes various laboratory synthesis pathways for hydrated zinc carbonates:
| Zinc Salt Precursor | Carbonate Source | Primary Product | Key Condition |
|---|---|---|---|
| Zinc Sulfate (ZnSO₄) | Sodium Carbonate (Na₂CO₃) | Hydrozincite (Zn₅(CO₃)₂(OH)₆) | Aqueous solution at ambient temperature. uts.edu.au |
| Zinc Sulfate (ZnSO₄) | Potassium Bicarbonate (KHCO₃) | Zinc Carbonate (ZnCO₃) | Cold aqueous solutions. wikipedia.org |
| Zinc Acetate (Zn(CH₃COO)₂) | Potassium Carbonate (K₂CO₃) | Hydrozincite or K-containing phase | Product depends on K₂CO₃ concentration. researchgate.net |
| Zinc Acetate Dihydrate | Urea (CO(NH₂)₂) | Zinc Carbonate Hydroxide | Hydrothermal treatment at 120°C. mendeley.com |
Nucleation and Growth Kinetics in Aqueous Precipitation Systems
The formation of hydrated zinc carbonates from solution is governed by the principles of nucleation and crystal growth. The process begins with the formation of stable nuclei from a supersaturated solution, followed by the growth of these nuclei into larger crystals.
Research indicates that the crystallization of hydrated zinc carbonates can follow nonclassical pathways. For example, the formation of Zn₄CO₃(OH)₆·H₂O can proceed through the aggregation of amorphous zinc carbonate (AZC) nanoparticles. bioprocess.cnresearchgate.net This contrasts with classical nucleation theory, where ions from solution directly form a crystalline nucleus.
The growth of zinc carbonate phases can also occur on the surface of other minerals. For example, the uptake of zinc by calcite can be a two-step process involving the initial formation of a thin layer of zinc precipitate, followed by the growth of fibrous hydrozincite particles. osti.gov The decomposition kinetics of zinc carbonate hydroxide to zinc oxide have also been studied, with models like the Avrami model being used to describe the process, which involves nucleation and growth of the new phase. researchgate.net
Phase Transformation Mechanisms between Different Hydrated Zinc Carbonate Species
Hydrated zinc carbonate species can undergo various phase transformations, driven by changes in environmental conditions such as temperature, pressure, and chemical composition of the surrounding solution.
A common transformation is the conversion of anhydrous zinc carbonate (ZnCO₃, smithsonite) to basic zinc carbonate or hydrozincite (Zn₅(CO₃)₂(OH)₆) upon warming in aqueous solution. wikipedia.org This indicates that hydrozincite is often the more thermodynamically stable phase under standard temperature and atmospheric conditions.
The partial pressure of carbon dioxide (pCO₂) is a critical factor influencing the stability of different zinc carbonate species. In environments with elevated pCO₂, the formation of smithsonite (B87515) (ZnCO₃) is favored over zinc hydroxyl carbonates like hydrozincite. mdpi.com Conversely, exposure of certain zinc carbonate hydroxide phases to humidified CO₂ can cause them to transform into separate phases of ZnCO₃ and the corresponding alkali carbonate. researchgate.net
Influence of Solution Chemistry on Intermediate Species Formation
The chemistry of the aqueous solution plays a determinative role in the formation of intermediate species and the final crystalline phase of hydrated zinc carbonates. Key parameters include pH, ion concentration, and the presence of other dissolved species.
pH: The pH of the solution is a master variable. Zinc speciation is highly pH-dependent. nih.gov In acidic solutions (pH < 7), the dominant species is the free zinc ion (Zn²⁺). As the pH increases into the alkaline range, various hydroxo complexes form, and precipitation of zinc hydroxide or basic zinc carbonates occurs. kyoto-u.ac.jp The specific pH range dictates which compound forms; for example, studies have shown that zinc oxide and various basic zinc salts form depending on the final pH of the suspension. kyoto-u.ac.jp
Ion Concentration: The concentration of both the zinc salt and the carbonate source significantly impacts the outcome of the precipitation reaction. As seen in the reaction of zinc acetate with potassium carbonate, a low concentration of K₂CO₃ leads to the formation of hydrozincite, whereas a high concentration results in a different, potassium-containing zinc carbonate hydroxide phase. researchgate.net Supersaturation, the degree to which these ion concentrations exceed the solubility product, is the driving force for nucleation. researchgate.net
Presence of Other Ions: Foreign ions can mediate the crystallization pathway and alter the final product's morphology. For instance, the presence of calcium ions (Ca²⁺) can promote the partial dissolution of the amorphous zinc carbonate (AZC) precursor and facilitate its aggregation into two-dimensional crystalline nanofilms of Zn₄CO₃(OH)₆·H₂O, instead of the one-dimensional nanorods that form in their absence. bioprocess.cnresearchgate.net
The following table summarizes the influence of key solution chemistry parameters on the formation of zinc carbonate species:
| Parameter | Influence | Observed Effect |
|---|---|---|
| pH | Controls the speciation of zinc and carbonate ions in solution. | Determines whether free Zn²⁺, hydroxo complexes, or precipitates like ZnO and basic zinc salts are stable. kyoto-u.ac.jp |
| Reagent Concentration | Determines the level of supersaturation and can alter the final product. | Low [K₂CO₃] yields hydrozincite, while high concentration yields a K-containing phase. researchgate.net |
| pCO₂ | Affects the equilibrium between carbonate and hydroxide species. | Higher pCO₂ favors the formation of smithsonite (ZnCO₃) over hydrozincite. mdpi.com |
| Foreign Cations (e.g., Ca²⁺) | Can mediate the crystallization pathway and morphology. | Ca²⁺ can promote the formation of 2D nanofilms of hydrated zinc carbonate from an amorphous precursor. bioprocess.cnresearchgate.net |
Thermal Decomposition Pathways and Kinetics of Zinc Carbonate Hydrates
Thermogravimetric Analysis (TGA) for Quantifying Dehydration and Decarbonation Processes
Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass loss associated with the distinct stages of thermal decomposition: the release of water (dehydration) and carbon dioxide (decarbonation). Studies on various forms of hydrated zinc carbonate, such as zinc carbonate hydroxide (B78521) hydrate (B1144303) (Zn₄CO₃(OH)₆·H₂O) and hydrozincite (Zn₅(CO₃)₂(OH)₆), reveal specific temperature ranges for these processes.
Typically, the decomposition begins at approximately 150°C, with the rate becoming significant above 200°C. iaea.orgresearchgate.net TGA curves show that the main decomposition event, which includes both the loss of hydroxyl groups and carbonate groups, often appears as a single, sharp mass loss, particularly at lower heating rates. uts.edu.au For instance, the decomposition of Zn₅(CO₃)₂(OH)₆ shows a sharp mass loss starting around 230°C and peaking at 248°C. uts.edu.au The total weight loss observed is approximately 23-26%, which corresponds to the theoretical loss from the evolution of water and carbon dioxide to form zinc oxide (ZnO). scispace.comnih.gov Some studies have noted that the decomposition may proceed in two overlapping stages: an initial loss of water followed by the evolution of carbon dioxide.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are often used in conjunction with TGA. These analyses typically show a single, strong endothermic peak corresponding to the main weight loss, confirming the energy-intensive nature of the decomposition process. scispace.comcnnmol.com For example, a DTA curve for zinc carbonate hydroxide hydrate shows one endothermic peak in the decomposition range of 430-570 K (157-297°C). cnnmol.com
Table 1: TGA and DTA/DSC Data for Hydrated Zinc Carbonate Decomposition
| Compound | Decomposition Start Temperature (°C) | Peak Decomposition Temperature (°C) | Total Weight Loss (%) | Thermal Event | Reference |
|---|---|---|---|---|---|
| Zinc Carbonate Hydroxide | ~150 | >200 (significant rate) | Not specified | Endothermic | iaea.orgresearchgate.net |
| Hydrozincite (Zn₅(CO₃)₂(OH)₆) | ~230 | 248 (DTA peak) | ~25 | Endothermic | uts.edu.au |
| Basic Zinc Carbonate | ~150 | 300 (DTA peak) | ~25 | Endothermic | scispace.comresearchgate.net |
| Zinc Carbonate Hydroxide Hydrate (Zn₄CO₃(OH)₆·H₂O) | ~157 | Not specified | Not specified | Endothermic | cnnmol.com |
In Situ Characterization of Thermal-Induced Phase Transformations
To observe the structural changes during decomposition in real-time, in situ characterization techniques are employed. In situ X-ray diffraction (XRD) is particularly powerful for identifying the crystalline phases present as the material is heated.
In situ XRD studies on the decomposition of hydrozincite (Zn₅(CO₃)₂(OH)₆) have revealed that the precursor decomposes directly to nanocrystalline zinc oxide in a single step around 240°C. uts.edu.auresearchgate.net These experiments show the disappearance of the characteristic diffraction peaks of hydrozincite and the simultaneous appearance of peaks corresponding to the hexagonal wurtzite structure of ZnO. This direct transformation suggests that intermediate crystalline phases are not formed or are too transient to be detected. iaea.orgresearchgate.net Following the initial formation, in situ XRD can also monitor the coarsening and crystal growth of the newly formed ZnO nanoparticles as the temperature increases. uts.edu.auresearchgate.net
Fundamental Mechanisms of Zinc Oxide Formation from Hydrated Zinc Carbonate Precursors
The formation of zinc oxide from hydrated zinc carbonate precursors is a topochemical reaction, where the morphology of the product is related to the precursor. The mechanism involves the simultaneous breakdown of the carbonate and hydroxide components of the crystal lattice. researchgate.net
The decomposition is believed to proceed through the breaking of Zn-O, C-O, and O-H bonds. The de-hydroxylation and de-carboxylation processes can occur concurrently. researchgate.net The result is often a porous structure of ZnO, as the removal of gaseous H₂O and CO₂ leaves behind voids. uts.edu.au The initial ZnO product consists of very small nanocrystals, typically in the range of 5 to 20 nm. uts.edu.au These primary nanoparticles can then aggregate, forming a skeletal microstructure. scispace.com
Studies suggest the decomposition reaction likely occurs in a single step, directly transforming the hydrated zinc carbonate into zinc oxide. iaea.orgresearchgate.netuts.edu.au However, some evidence points to two overlapping stages, with dehydration preceding decarbonation. This discrepancy may be due to differences in the specific precursor composition, morphology, and the analytical conditions used.
Kinetic Modeling of Thermal Decomposition Reactions and Activation Energies
The kinetics of the thermal decomposition of hydrated zinc carbonate have been investigated to determine key parameters like activation energy (Ea) and the reaction model. Activation energy represents the minimum energy required to initiate the decomposition.
Various kinetic models have been applied to analyze non-isothermal TGA data. The activation energy values reported in the literature show considerable variation, which can be attributed to differences in sample origin, precursor stoichiometry, and the analytical methods used for calculation. researchgate.net For instance, apparent activation energies for the decomposition of zinc carbonate hydroxide in the temperature range of 150-240°C have been calculated to be between 132 and 153 kJ/mol. iaea.orgresearchgate.netresearchgate.net Another study on zinc carbonate hydroxide hydrate calculated an activation energy of 113 kJ/mol. cnnmol.comresearchgate.net Using the Friedman isoconversional method on basic zinc carbonate, an activation energy of 180 ± 5 kJ/mol was calculated at significant CO₂ partial pressures. researchgate.net
Table 2: Reported Activation Energies for Hydrated Zinc Carbonate Decomposition
| Precursor | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Kinetic Method/Model | Reference |
|---|---|---|---|---|
| Zinc Carbonate Hydroxide | 150–240 | 132–153 | Isothermal TG | iaea.orgresearchgate.netresearchgate.net |
| Zinc Carbonate Hydroxide Hydrate (Zn₄CO₃(OH)₆·H₂O) | Not specified | 113 | DTA | cnnmol.comresearchgate.net |
| Basic Zinc Carbonate | Not specified | 180 ± 5 | Friedman isoconversional | researchgate.net |
| Zinc Carbonate Hydroxide Hydrate | Not specified | 113 | Not specified | researchgate.net |
Effects of Heating Rate, Atmosphere, and Precursor Morphology on Decomposition Products
The conditions under which thermal decomposition is carried out significantly influence the process and the characteristics of the resulting zinc oxide.
Heating Rate: The heating rate has a notable effect on the decomposition temperature. As the heating rate increases, the decomposition temperature shifts to higher values. researchgate.net This is because at a faster heating rate, there is less time for the sample to reach thermal equilibrium at each temperature, thus requiring a higher temperature to achieve the same degree of conversion. researchgate.net
Atmosphere: The composition of the surrounding atmosphere can alter the decomposition pathway. For example, increasing the partial pressure of carbon dioxide in the atmosphere can raise the starting temperature of the decomposition reaction by up to 30°C. researchgate.net This is consistent with Le Chatelier's principle, as the presence of a product gas (CO₂) can inhibit the forward decomposition reaction.
Precursor Morphology: The physical characteristics of the hydrated zinc carbonate precursor, such as particle size and sample mass, can also play a role. However, some studies have reported that for zinc carbonate hydroxide hydrate, variations in particle size and sample mass have no significant effect on the decomposition process itself, as observed by a single endothermic peak in DTA curves regardless of these parameters. cnnmol.comresearchgate.net In contrast, other research suggests that increasing particle size can lead to an increase in the reaction temperature. researchgate.net The morphology of the precursor directly influences the morphology of the final ZnO product, with porous spherical aggregates of ZnO being formed from initially precipitated hydrozincite. researchgate.net
Spectroscopic and Theoretical Investigations of Hydrated Zinc Carbonate Systems
Comprehensive Vibrational Spectroscopy (FTIR, Raman) for Intrinsic Structural Insights and Hydration State Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the local chemical environment and structural symmetry of hydrated zinc carbonate. The spectra reveal distinct vibrational modes associated with the carbonate (CO₃²⁻) and hydroxyl (OH⁻) functional groups, as well as the zinc-oxygen (Zn-O) lattice.
In hydrozincite, the symmetry of the carbonate anion is reduced from its ideal D₃h point group. This symmetry reduction, likely to C₂v or Cₛ, is a direct consequence of its coordination within the crystal lattice. researchgate.netqut.edu.auaminer.cn This causes vibrational modes that are inactive in the free ion to become active and leads to the splitting of degenerate modes. For instance, the symmetric stretching mode (ν₁) of the carbonate group appears as an intense, sharp band in the Raman spectrum of hydrozincite at approximately 1062 cm⁻¹. researchgate.netqut.edu.au The antisymmetric stretching mode (ν₃) splits into multiple bands, with Raman peaks observed around 1545, 1532, and 1380 cm⁻¹. researchgate.netqut.edu.auaminer.cn
Similarly, the out-of-plane (ν₂) and in-plane (ν₄) bending modes also exhibit multiple bands in both FTIR and Raman spectra, further confirming the distorted environment of the carbonate ions. researchgate.netaminer.cn Raman bands for the ν₄ mode in hydrozincite are observed at 733, 707, and 636 cm⁻¹. qut.edu.au The presence of multiple, non-equivalent carbonate sites within the hydrozincite structure is indicated by this proliferation of bands. researchgate.netaminer.cn
The hydration state is clearly evidenced by the presence of hydroxyl groups and, in some cases, adsorbed water molecules. Multiple OH stretching vibrations are observed in both Raman and infrared spectra, indicating that the hydroxyl units in the hydrozincite structure are also non-equivalent. researchgate.netaminer.cn A Raman band at 980 cm⁻¹ has been attributed to the δ OH deformation mode. researchgate.netqut.edu.auaminer.cn Broad bands in the FTIR spectrum between 3358 and 3455 cm⁻¹ are typically assigned to the stretching vibrations of OH groups and adsorbed H₂O molecules. researchgate.net
| Vibrational Mode | Assignment | Raman Shift (cm⁻¹) researchgate.netqut.edu.au | FTIR Wavenumber (cm⁻¹) qut.edu.auresearchgate.net |
|---|---|---|---|
| ν₁ (CO₃²⁻) | Symmetric Stretch | 1062 (intense), 1078 | ~1041 |
| ν₃ (CO₃²⁻) | Antisymmetric Stretch | 1545, 1532, 1380 | ~1505, 1383 |
| ν₂ (CO₃²⁻) | Out-of-Plane Bend | Not typically observed | 888, 832 |
| ν₄ (CO₃²⁻) | In-Plane Bend | 733, 707, 636 | 737, 707 |
| δ (OH) | Deformation/Bend | 980 | 1045, 949 |
| ν (OH) | Stretching | Multiple bands | ~3358-3455 (broad) |
Electronic Structure and Optical Absorption/Emission Characteristics Relevant to Material Behavior
The electronic structure of hydrated zinc carbonate governs its optical properties. While detailed studies specifically on hydrozincite are limited, analysis of related compounds like zinc hydroxide (B78521) (Zn(OH)₂) and zinc oxide (ZnO) provides significant insights. First-principles calculations based on density functional theory (DFT) for Zn(OH)₂ predict a large direct energy band gap of approximately 5.65 eV. researchgate.net Experimental studies on zinc hydroxide carbonate suggest a band gap of around 3.0 eV. researchgate.net This wide band gap indicates that pure, defect-free hydrated zinc carbonate should be transparent to visible light, absorbing primarily in the ultraviolet region of the electromagnetic spectrum.
Experimental observations confirm the material's response to UV and visible light. Reflectance spectra of hydrozincite show strong absorption in the UV region and a reflection minimum around 1000-1050 nm. researchgate.net Furthermore, hydrozincite exhibits distinct fluorescence properties. When excited with blue light, it emits a yellow fluorescence. nightsea.com Under shortwave ultraviolet light, it displays a blue fluorescence, while its response to longwave UV is typically weak. nightsea.com This luminescence is likely attributable to electronic transitions involving defect states or surface phenomena, as the intrinsic band gap is too large to permit absorption of visible light.
Theoretical and Computational Chemistry Approaches
To achieve a deeper understanding of the molecular-level structure, bonding, and dynamics of hydrated zinc carbonate systems, a variety of theoretical and computational methods are employed. These approaches complement experimental data by providing detailed information that is often inaccessible through measurement alone.
Quantum chemical calculations are instrumental in characterizing the fundamental interactions between the zinc(II) ion and water molecules. Studies focusing on mononuclear Zn²⁺ species reveal the thermodynamics and structure of hydration. researchgate.net Optimized geometrical structures show that the stable hydrated zinc ion in the gas phase is Zn(H₂O)₆²⁺, with the six water molecules arranged octahedrally around the central ion. researchgate.netresearchgate.net
These calculations also provide insights into charge distribution. Natural Population Analysis (NPA) indicates that the positive charge on the central zinc atom decreases as the number of inner-sphere water molecules increases, due to charge transfer from the water ligands. researchgate.net Natural Bond Orbital (NBO) analysis demonstrates that the bonding between the zinc ion and the hydrating water molecules is primarily electrostatic in nature. researchgate.net Furthermore, calculations of reaction energies and Gibbs free energies can quantify the sequential bond dissociation energies for water ligands, providing fundamental thermochemical data on the hydration process. acs.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and bonding properties of zinc-containing materials. For zinc oxides and hydroxides, DFT calculations, often with corrections like the Hubbard U parameter (LDA+U), are used to accurately predict band structures, densities of states (DOS), and the nature of chemical bonds. researchgate.netresearchgate.net These studies show that the valence band is typically formed by a hybridization of Zn 3d and O 2p orbitals, while the conduction band minimum is primarily composed of Zn 4s states. researchgate.net The strong hybridization between zinc and oxygen orbitals points to a significant covalent character in the Zn-O bond within the crystal. nih.gov
DFT has also been applied to compute the structures and hydration energies of [Zn(H₂O)ₙ]²⁺ complexes, showing good agreement with experimental results and other high-level calculations. acs.org These studies provide precise values for Zn-O bond lengths, which are typically between 2.0 and 2.1 Å for water molecules in the first coordination sphere. acs.org Such calculations are foundational for parameterizing the force fields used in larger-scale molecular dynamics simulations.
Computational modeling extends beyond isolated complexes to predict the stable crystal structures of extended solids. Methods like universal structure prediction, often combined with DFT calculations for energy evaluation, can explore the potential energy surface of a compound to identify thermodynamically stable or metastable polymorphs. While extensively applied to anhydrous zinc carbonate (ZnCO₃) to predict high-pressure phase transitions, these techniques are equally applicable to more complex hydrated systems. arxiv.org For ZnCO₃, such methods have successfully identified the calcite-type structure as the most stable at ambient conditions and predicted transitions to other phases at pressures of 78 GPa and 121 GPa.
Modern approaches increasingly integrate machine learning with DFT to accelerate the prediction process. arxiv.orgnih.gov By training models on existing experimental data and DFT-calculated energies, it is possible to predict formation enthalpies and lattice parameters that align closely with experimental observations, bridging the gap between theoretical prediction and experimental synthesis. arxiv.org These methodologies hold the potential to elucidate the complex crystal structures of various hydrated zinc carbonate phases.
Molecular dynamics (MD) simulations provide a dynamic picture of the hydration of zinc ions and the behavior of water at the surface of zinc carbonate. In particular, ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" from electronic structure theory, offers a highly accurate description of the Zn²⁺(aq) system. aip.orgnih.gov
AIMD simulations consistently show that the Zn²⁺ ion is surrounded by a highly structured first hydration shell containing six water molecules in a stable octahedral arrangement. aip.orgmdpi.com The average Zn-O distance for these inner-shell waters is found to be between 2.13 and 2.15 Å. aip.orgnih.gov A distinct second hydration shell is also observed at a distance of approximately 4.1 to 4.5 Å. mdpi.com The simulations reveal significant polarization effects; the dipole moment of water molecules in the first hydration shell (around 3.3-3.4 D) is substantially larger than that of bulk water (2.73 D), a result of the strong electric field of the Zn²⁺ ion. aip.orgnih.gov This strong interaction also retards the exchange of water molecules between the first shell and the bulk, a process that occurs on a longer timescale and typically proceeds through a dissociative mechanism involving a five-coordinate intermediate. mdpi.com These simulations are crucial for understanding interfacial phenomena, such as crystal growth and dissolution, at a molecular level. acs.org
| Parameter | Value from AIMD Simulations | Reference |
|---|---|---|
| First Shell Coordination Number | 6 | aip.orgmdpi.com |
| First Shell Geometry | Octahedral | aip.orgmdpi.com |
| Average Zn-O Distance (1st Shell) | 2.13 - 2.15 Å | aip.orgnih.gov |
| Average Zn-O Distance (2nd Shell) | ~4.1 - 4.5 Å | mdpi.com |
| Dipole Moment (1st Shell H₂O) | 3.3 - 3.4 D | aip.orgnih.gov |
| Dipole Moment (Bulk H₂O) | 2.73 D | aip.orgnih.gov |
Environmental Chemistry and Speciation of Hydrated Zinc Carbonates
Formation and Stability of Hydrated Zinc Carbonates in Natural Aqueous Environments
Hydrated zinc carbonates, most notably hydrozincite (Zn₅(CO₃)₂(OH)₆), are secondary minerals that play a significant role in the geochemistry of zinc. Their formation and stability in natural aqueous environments are governed by a complex interplay of chemical and biological factors.
Hydrozincite commonly forms as an alteration product from the oxidation of primary zinc-bearing minerals, such as sphalerite (zinc sulfide), or as a corrosion product on metallic zinc surfaces exposed to the atmosphere. taylorandfrancis.comrockidentifier.comwisc.edu In any humid environment, a thin layer of amorphous zinc hydroxycarbonate quickly forms on zinc surfaces, which can gradually crystallize into hydrozincite. taylorandfrancis.com It is also frequently found as incrustations in post-mining environments. rockidentifier.com
The stability of hydrated zinc carbonates relative to anhydrous zinc carbonate (smithsonite, ZnCO₃) is primarily controlled by pH and the partial pressure of carbon dioxide (pCO₂). taylorandfrancis.com Hydrozincite tends to be the more stable phase under conditions of lower pCO₂ (log pCO₂ > -5.2) and is often found at the surface in arid climates, while smithsonite (B87515) may be more prevalent at depth. taylorandfrancis.comnih.gov The conversion between these minerals is a key equilibrium in supergene zinc deposits, which are formed by the action of surface waters. taylorandfrancis.com
Biological activity can also mediate the formation of hydrozincite. Photosynthetic microorganisms, for instance, can alter local chemical conditions in mine waters, leading to the precipitation of hydrozincite instead of smithsonite. nih.gov Studies have shown minerals encrusting filamentous bacteria, indicating a biological origin for the precipitate. nih.gov Furthermore, hydrated zinc carbonates can form through the replacement of calcium carbonate minerals like calcite, aragonite, and vaterite in acidic, zinc-rich solutions. bohrium.com
| Factor | Influence on Formation and Stability | Source |
|---|---|---|
| pH | Controls the equilibrium between different zinc carbonate and hydroxide (B78521) species. Conversion of smithsonite to hydrozincite is pH-dependent. | taylorandfrancis.com |
| CO₂ Partial Pressure (pCO₂) | A key factor determining stability. Hydrozincite is stable at log pCO₂ > -5.2, while smithsonite is favored at higher pCO₂. | taylorandfrancis.comnih.gov |
| Parent Mineral | Forms from the oxidation of primary zinc ores like sphalerite (ZnS) or the alteration of smithsonite (ZnCO₃). | rockidentifier.comclassicgems.net |
| Biological Activity | Photosynthetic microorganisms can induce chemical changes that favor hydrozincite precipitation in mine waters. | nih.gov |
| Aqueous Environment | Forms as a corrosion product on zinc in humid atmospheres and from meteoric water interaction with zinc deposits. | taylorandfrancis.com |
Role in Zinc Mobility, Bioavailability, and Immobilization Processes in Contaminated Ecosystems
The formation of hydrated zinc carbonates is a critical process for the immobilization of zinc in contaminated ecosystems. industrialchemicals.gov.aucdc.gov Zinc's mobility, and consequently its bioavailability to plants and other organisms, is largely controlled by sorption processes and the precipitation of secondary minerals with low solubility, such as hydrozincite. industrialchemicals.gov.aucabidigitallibrary.org
In soils and sediments, dissolved zinc can precipitate as carbonates, hydroxides, or sulfides, depending on the prevailing geochemical conditions. industrialchemicals.gov.au The formation of these solid phases effectively removes zinc from the aqueous phase, reducing its potential for transport and uptake by biota. cdc.gov This is particularly important in areas affected by mining and industrial activities, which can release large amounts of zinc into the environment. cdc.gov
Microbially induced carbonate precipitation (MICP) has been identified as a promising bioremediation technique for zinc-contaminated soils. mdpi.com This process utilizes microorganisms to induce the co-precipitation of calcium carbonate and zinc carbonate, which significantly reduces the exchangeable, mobile fraction of zinc in the soil. mdpi.comresearchgate.net Studies have shown that MICP treatment can substantially decrease the leaching concentration of zinc, effectively stabilizing the contaminant. mdpi.com
While the formation of zinc carbonates leads to immobilization, changes in environmental conditions can reverse this process. A decrease in soil pH can lead to the dissolution of these carbonate minerals, releasing zinc back into the soil solution and increasing its mobility and bioavailability. industrialchemicals.gov.aunih.gov Therefore, the long-term stability of immobilized zinc is highly dependent on maintaining a stable pH. industrialchemicals.gov.auinternationalscholarsjournals.com
| Process | Effect on Zinc | Governing Factors | Source |
|---|---|---|---|
| Precipitation/Co-precipitation | Immobilization, reduced mobility and bioavailability. | pH, carbonate availability, microbial activity. | industrialchemicals.gov.aumdpi.comresearchgate.net |
| Sorption | Immobilization on soil particles (clays, organic matter). | pH, soil composition, cation exchange capacity. | industrialchemicals.gov.aunih.gov |
| Dissolution | Mobilization, increased bioavailability. | Decrease in pH (acidic conditions). | industrialchemicals.gov.au |
| Bioremediation (MICP) | Enhanced immobilization through microbially induced carbonate precipitation. | Presence of specific bacteria, nutrient availability. | mdpi.com |
Interaction with Other Environmental Contaminants and Pollutants (e.g., Sulfide (B99878) Scavenging)
Zinc carbonate is an effective agent for scavenging sulfide compounds, particularly hydrogen sulfide (H₂S), a toxic and corrosive gas found in various environmental and industrial settings. omanchem.comnih.govnanografi.com This process, known as sulfide scavenging, relies on a rapid and irreversible precipitation reaction. researchgate.net
When zinc carbonate comes into contact with hydrogen sulfide or dissolved sulfide and bisulfide ions, it reacts to form zinc sulfide (ZnS). omanchem.comnanografi.com Zinc sulfide is an extremely insoluble and stable compound, which effectively removes the sulfide from the system. omanchem.comresearchgate.net The fine particle size of commercially produced zinc carbonate provides a large surface area, which enhances the speed and efficiency of this reaction. omanchem.com
This scavenging capability is widely utilized in drilling fluids for the oil and gas industry to control H₂S encountered during drilling operations. omanchem.comdi-corp.com Maintaining a pH above 10 is recommended in these applications, as the high alkalinity converts the dangerous H₂S gas into less toxic bisulfide (HS⁻) and sulfide (S²⁻) ions, which then readily react with the zinc carbonate. omanchem.com
The reaction is as follows: ZnCO₃ + H₂S → ZnS + H₂CO₃ (Carbonic Acid)
In addition to engineered applications, this reaction can occur in natural environments where sources of zinc and sulfide coexist, such as in anoxic sediments or contaminated industrial sites. The formation of stable zinc sulfide can act as a natural attenuation mechanism, immobilizing both zinc and sulfur.
Mechanisms of Adsorption and Desorption on Environmental Surfaces
Adsorption and desorption are fundamental processes that control the fate and transport of zinc in the environment. researchgate.net Zinc ions (Zn²⁺) can be adsorbed onto the surfaces of various soil and sediment components, including clay minerals, metal oxides (iron and aluminum), and organic matter. industrialchemicals.gov.auinternationalscholarsjournals.comsemanticscholar.org
The primary mechanisms responsible for zinc adsorption include:
Cation Exchange: Zinc ions electrostatically bind to negatively charged sites on the surfaces of clay minerals and organic matter, displacing other cations like calcium, magnesium, or protons. nih.govrsc.org
Surface Complexation: Zinc forms covalent bonds with functional groups (e.g., hydroxyl, carboxyl) on the surfaces of metal oxides and organic matter. internationalscholarsjournals.comnih.gov This is considered a form of specific adsorption and is strongly pH-dependent. internationalscholarsjournals.com
Precipitation: At higher pH values and zinc concentrations, zinc can precipitate as solid phases like zinc hydroxide or zinc carbonate directly on mineral surfaces. internationalscholarsjournals.comnih.gov
The extent of zinc adsorption is strongly influenced by pH; adsorption generally increases as pH increases. internationalscholarsjournals.comsemanticscholar.orgjournalssystem.com This is because higher pH leads to more negatively charged surface sites on minerals and organic matter and promotes the formation of hydroxide and carbonate precipitates. internationalscholarsjournals.com
Desorption, the release of adsorbed zinc back into the solution, can be triggered by changes in environmental conditions. A decrease in pH is a primary driver for desorption, as hydrogen ions compete with zinc for binding sites and can dissolve zinc precipitates. industrialchemicals.gov.au The presence of other cations in high concentrations can also lead to desorption through competitive exchange reactions. frontiersin.org The balance between adsorption and desorption ultimately determines the concentration of dissolved, mobile zinc in the environment. researchgate.net
Applications of Hydrated Zinc Carbonates As Precursor Materials in Advanced Materials Science
Controlled Synthesis of Zinc Oxide (ZnO) Nanostructures and Functional Thin Films
One of the most significant applications of hydrated zinc carbonates is as a precursor for the production of zinc oxide (ZnO), a wide-bandgap semiconductor with numerous uses in electronics, optics, and catalysis. researchgate.net The thermal decomposition of precursors like hydrozincite (Zn₅(CO₃)₂(OH)₆) provides a reliable route to obtaining ZnO nanoparticles. researchgate.netmendeley.com
The physical and chemical properties of the final ZnO material are intrinsically linked to the characteristics of the hydrated zinc carbonate precursor and the synthesis method employed. Thermal decarbonation of zinc carbonate is a common method to produce ZnO nanoparticles. nepalbiotech.org For instance, the solvothermal synthesis of ZnO using basic zinc carbonate (2ZnCO₃·3Zn(OH)₂) as a precursor allows for the formation of nanoparticles with controlled sizes. iaea.org In this method, the choice of solvent, such as different diols, has been shown to directly influence the resulting ZnO particle size. iaea.org
Research has demonstrated that reaction parameters during the synthesis of ZnO from zinc carbonate precursors can be tuned to control the morphology of the resulting nanostructures. oatext.comrsc.org Factors such as temperature, pH, reaction time, and the presence of capping agents or catalysts can direct the growth of ZnO into various forms, including nanoparticles, nanorods, nanoplates, and nanotubes. oatext.comnih.gov For example, using basic zinc carbonate as a precursor in a solvothermal process with p-Toluene sulfonic acid as a catalyst can reduce particle size from 500–800 nm to 50–100 nm. iaea.org Furthermore, ZnO derived from basic zinc carbonate has been found to have a high concentration of surface defects, which can be advantageous for optoelectronic applications due to enhanced photoluminescence. iaea.org
| Precursor | Synthesis Method | Key Parameters | Resulting ZnO Properties | Reference |
|---|---|---|---|---|
| Basic Zinc Carbonate (2ZnCO₃·3Zn(OH)₂) | Solvothermal | Solvent (Diol Chain Length), Catalyst (p-TSA) | Controlled particle size (~55 nm in ethylene (B1197577) glycol), high surface defect concentration. | iaea.org |
| Zinc Carbonate (ZnCO₃) | Thermal Decarbonation | Capping Agent (PVA), Temperature (550°C) | Single-phase crystalline ZnO nanoparticles with varying crystallite diameters (17-21 nm). | nepalbiotech.org |
| Basic Zinc Carbonate (BZC) | Co-precipitation followed by Calcination | Concentrations of ammonium (B1175870) ions and ethanol (B145695) | Porous ultrathin nanoneedles composed of fine nanoparticles. | nih.gov |
| Zinc Carbonate Hydroxide (B78521) (Zn₅(CO₃)₂(OH)₆) | Hydrothermal Treatment | Reaction Time (2-4 hours) | Spherical nanoparticles (20-40 nm); crystallinity enhanced at longer reaction times. | mendeley.com |
The generation of porous, high-surface-area ZnO materials is critical for applications in catalysis, sensing, and energy storage. Hydrated zinc carbonates serve as excellent precursors for this purpose. A facile co-precipitation method using basic zinc carbonate superstructures can yield, after calcination, porous ultrathin ZnO nanoneedles. nih.gov These structures are composed of many fine nanoparticles, resulting in a porous architecture. nih.gov The inherent release of gases like CO₂ and H₂O during the thermal decomposition of hydrated zinc carbonate precursors facilitates the formation of pores within the final ZnO structure. This method provides a template-free approach to creating porous nanomaterials, which are promising for applications in electrochemical fields due to their high surface area and good electrical conductivity. nih.gov
Precursors for the Fabrication of Other Inorganic Zinc Compounds (e.g., Zinc Sulfide (B99878), Zinc Borates)
Beyond zinc oxide, hydrated zinc carbonates are valuable starting materials for synthesizing other important inorganic zinc compounds.
Zinc Sulfide (ZnS): Nanocrystalline zinc carbonate has been identified as a highly effective precursor for the synthesis of zinc sulfide. nih.gov The transformation of ZnCO₃ to ZnS for applications such as hydrogen sulfide (H₂S) capture has shown significant advantages over using ZnO as a precursor. nih.gov During the sulfidation of ZnO, the molar volume increases, forming a continuous, protective ZnS layer that hinders the reaction. nih.gov In contrast, the transformation of ZnCO₃ to ZnS involves a decrease in molar volume, which produces a discontinuous, non-protective ZnS layer, allowing for the complete and rapid transformation of the precursor even at low temperatures. nih.gov
Zinc Borates: Zinc carbonate has been successfully utilized as a novel zinc source for the synthesis of hydrophobic, nanostructured zinc borate (B1201080) (3ZnO·3B₂O₃·3.5H₂O), a compound used as a flame retardant. yildiz.edu.trresearchgate.net Traditionally, zinc oxide is used in this process. yildiz.edu.tr By reacting zinc carbonate with boric acid, and using modifying agents like oleic acid, hydrophobic zinc borate can be produced. yildiz.edu.trresearchgate.net The choice of solvents and modifying agents in this synthesis route affects both the nanostructure and the hydrophobicity of the final product. yildiz.edu.trresearchgate.net
| Precursor | Target Compound | Synthesis Method | Key Advantage/Finding | Reference |
|---|---|---|---|---|
| Nanocrystalline Zinc Carbonate (ZnCO₃) | Zinc Sulfide (ZnS) | Sulfidation (reaction with H₂S) | Molar volume decrease leads to a non-protective ZnS layer, enabling complete conversion at low temperatures. More reactive than ZnO precursor. | nih.gov |
| Zinc Carbonate (ZnCO₃) | Zinc Borate (3ZnO·3B₂O₃·3.5H₂O) | Reaction with Boric Acid | Serves as a novel zinc source instead of ZnO to produce hydrophobic, nanostructured zinc borate. | yildiz.edu.trresearchgate.net |
Utilization in the Development of Adsorbent Materials for Environmental Remediation
Hydrated zinc carbonates themselves possess properties that make them effective adsorbent materials for environmental applications. Specifically, zinc carbonate has been used in respirators for its ability to remove toxic gases such as sulfur dioxide (SO₂) and hydrogen cyanide (HCN). researchgate.netresearchgate.net
More recent research has focused on the high reactivity of nanocrystalline ZnCO₃ for the low-temperature capture of hydrogen sulfide (H₂S). nih.gov The material shows a high breakthrough sulfur capacity, outperforming zinc oxide. This enhanced reactivity is attributed to the formation of a non-protective ZnS layer during sulfidation, which allows H₂S to continuously access the unreacted core of the zinc carbonate particle. nih.gov This makes nanocrystalline zinc carbonate a promising disposable sorbent for H₂S removal in various industrial gas streams. nih.gov
Role in Catalyst and Photocatalyst Synthesis for Chemical Transformations
Hydrated zinc carbonates are pivotal precursors for synthesizing catalysts and photocatalysts, primarily through their conversion to zinc oxide. Ultrafine ZnO particles, derived from zinc carbonate, are widely used as industrial catalysts. researchgate.netresearchgate.net The characteristics of the ZnO, such as particle size, surface area, and defect structure, which are crucial for catalytic activity, can be controlled by the synthesis conditions of the zinc carbonate precursor and its subsequent thermal treatment. researchgate.net
The photocatalytic activity of ZnO is also strongly influenced by its precursor. As mentioned, ZnO synthesized from basic zinc carbonate can exhibit a high concentration of surface defects, which enhances its photoluminescence and potential for photocatalytic applications. iaea.org Furthermore, hydrated zinc carbonates like hydrozincite can be used in the one-step synthesis of composite photocatalytic materials. For example, ZrO₂/Zn₅(OH)₆(CO₃)₂ composites have been prepared by chemical co-precipitation and thermal hydrolysis for the photocatalytic degradation of phenolic molecules. semanticscholar.org This demonstrates the role of hydrated zinc carbonate not just as a source for pure ZnO, but also as a component in creating more complex, multi-component catalytic systems.
Q & A
Basic Synthesis: What are the optimal methods for synthesizing zinc carbonate hydrate with controlled crystallinity?
Methodological Answer:
Zinc carbonate hydrate can be synthesized via precipitation reactions using zinc salts (e.g., ZnSO₄) with sodium carbonate or ammonium carbonate under controlled pH (8–10). Hydrothermal methods are preferred for achieving high crystallinity. For example, heating a mixture of Zn²⁺ and CO₃²⁻ precursors at 80–120°C for 6–24 hours yields well-defined crystalline phases .
Key Parameters:
- pH Control : Alkaline conditions favor the formation of zinc carbonate hydroxide phases (e.g., Zn₅(CO₃)₂(OH)₆·H₂O) over amorphous intermediates .
- Temperature : Decomposition of precursors at 150°C initiates phase transitions, while temperatures >300°C lead to ZnO formation .
Basic Characterization: How can X-ray diffraction (XRD) resolve ambiguities between zinc carbonate hydrate and related phases (e.g., zinc oxide)?
Methodological Answer:
XRD patterns differentiate zinc carbonate hydrate (e.g., ZnCO₃·xH₂O) from zinc oxide (ZnO) and zinc hydroxide carbonate (Zn₅(CO₃)₂(OH)₆) by comparing peak positions and intensities. For example:
- ZnCO₃ : Peaks at 2θ = 24.9°, 32.1°, 35.6° (JCPDS 08-0449).
- ZnO : Distinct peaks at 31.8°, 34.4°, 36.3° (JCPDS 36-1451) .
Data Contradiction Tip : If peaks overlap (e.g., due to impurities), Rietveld refinement or supplementary techniques like FT-IR (CO₃²⁻ bands at 1,420 cm⁻¹) are recommended .
Advanced Synthesis: What nonclassical pathways enable the formation of 2D zinc carbonate hydrate nanostructures?
Methodological Answer:
Calcium ions mediate nonclassical crystallization by destabilizing amorphous zinc carbonate (AZC) precursors, promoting oriented attachment into 2D nanofilms. Key steps:
Precursor Dissolution : Ca²⁺ ions partially dissolve AZC, releasing Zn²⁺ and CO₃²⁻.
Aggregation : AZC nanoparticles assemble into nanofilms under hydrothermal conditions (100–150°C, 12–24 hours).
Phase Transition : Calcination at 300°C converts Zn₄CO₃(OH)₆·H₂O (ZCHH) into ZnO nanofilms .
Mechanistic Insight : Calcium lowers the activation energy for nanoparticle attachment, favoring anisotropic growth .
Environmental Chemistry: How do pH and ionic composition influence zinc carbonate hydrate speciation in aqueous systems?
Methodological Answer:
Zinc speciation is pH-dependent and governed by competing precipitation and complexation reactions:
| pH Range | Dominant Species | Key Reactions |
|---|---|---|
| <6 | Zn²⁺ (aq), ZnCO₃ (s) | ZnCO₃ ↔ Zn²⁺ + CO₃²⁻ (Ksp = 1.4×10⁻¹¹) |
| 7–8 | ZnCO₃·xH₂O (s), Zn(OH)₂ (s) | Zn²⁺ + 2OH⁻ → Zn(OH)₂ |
| >9 | Zn(OH)₃⁻ (aq), Zn(OH)₄²⁻ (aq) | Zn(OH)₂ + OH⁻ → Zn(OH)₃⁻ |
Complexation Effects : Chloride and organic ligands (e.g., humic acids) stabilize dissolved Zn²⁺, inhibiting carbonate precipitation .
Thermal Decomposition: What experimental protocols ensure accurate determination of zinc carbonate hydrate decomposition kinetics?
Methodological Answer:
Thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min reveals stepwise mass loss:
Dehydration (50–150°C) : Loss of H₂O (Δm ≈ 10–15%).
Decarbonation (200–300°C) : CO₂ release (Δm ≈ 25–30%), forming ZnO .
Data Validation : Cross-check with evolved gas analysis (EGA) to confirm CO₂ evolution .
Advanced Contradiction Analysis: How to reconcile discrepancies in reported XRD patterns for zinc carbonate hydroxide phases?
Methodological Answer:
Discrepancies arise from variable hydration states (e.g., Zn₅(CO₃)₂(OH)₆ vs. ZnCO₃·H₂O) and impurities. Resolution strategies:
Standard Reference : Compare with ICDD database entries (e.g., 00-036-1451 for Zn₅(CO₃)₂(OH)₆).
Complementary Techniques : Use FT-IR to confirm hydroxyl (-OH) and carbonate (CO₃²⁻) signatures .
Synthetic Controls : Ensure precursor purity (e.g., ZnSO₄·7H₂O ≥99%) and exclude atmospheric CO₂ contamination .
Nanoparticle Synthesis: What factors govern the size and morphology of zinc carbonate hydrate nanopowders?
Methodological Answer:
| Factor | Effect | Optimization Range |
|---|---|---|
| Precursor Concentration | Higher concentrations → larger particles | 0.1–0.5 M Zn²⁺ |
| Surfactants | CTAB or PVP stabilize nanoparticles (40–60 nm) | 0.1–1% w/w |
| Reaction Time | Longer durations → Ostwald ripening (↑ size) | 1–24 hours |
Case Study : Nanopowders synthesized via solvothermal methods (ethanol/water, 120°C) exhibit uniform size (40–60 nm) and high purity (99.9%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
